Sulfanilic acid, N-(amidinoamidino)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZSIQUBHOHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960204 | |
| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-80-7, 39604-29-0 | |
| Record name | Sulfanilic acid, N-(amidinoamidino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylbiguanide-p-sulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Amidinoamidino)sulfanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(amidinoamidino)-sulfanilic Acid
The foundational methods for synthesizing N-(amidinoamidino)-sulfanilic acid and structurally related N-sulfonyl amidines rely on direct condensation reactions and the strategic use of reactive intermediates.
The synthesis of N-sulfonyl amidines, a class of compounds structurally related to the target molecule, often begins with sulfonamide precursors. Various methods have been established to achieve this transformation. One common approach is the condensation of sulfonamides with formamide (B127407) derivatives. beilstein-journals.orgnih.gov For example, the reaction of a sulfonamide with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a straightforward route to N,N-dimethyl-N'-sulfonylformamidines. nih.govresearchgate.net Another established method involves the sodium iodide-catalyzed reaction of a sulfonamide with formamide. beilstein-journals.orgnih.gov
More complex approaches involve the use of pre-functionalized reagents. For instance, N-chlorosulfonyl imidoyl chlorides can react regioselectively with amines. In these reactions, the amine preferentially displaces the chlorine atom at the C=N bond, forming an amidine that retains the sulfonyl chloride moiety for potential subsequent reactions, such as intramolecular cyclization. nih.gov These fundamental reactions highlight how the sulfonamide group can be selectively elaborated to form the core amidine structure.
The most direct route to N-(amidinoamidino)-sulfanilic acid involves the reaction of sulfanilic acid with a reagent that can introduce the amidinoamidino (biguanide) moiety. A typical synthesis starts with sulfanilic acid (4-aminobenzenesulfonic acid) and reacts it with an amidino-containing reagent. This process is a specific application of the general synthesis of phenylbiguanides from anilines.
The reaction is typically achieved by heating sulfanilic acid with an appropriate biguanide (B1667054) precursor, such as dicyandiamide (B1669379) or an amidine hydrochloride, in a suitable solvent. The choice of solvent can include dimethylformamide (DMF) or sulfuric acid mixtures, with moderate heating (e.g., 50–90 °C) facilitating the amidination process. This method directly functionalizes the nucleophilic amino group of sulfanilic acid, leaving the sulfonic acid group intact, to yield the final product.
A versatile and widely studied method for the synthesis of N-sulfonyl amidines involves the reaction between thioamides and sulfonyl azides. beilstein-journals.orgnih.govnih.gov This approach has been successfully applied to produce a wide array of N-sulfonyl amidines, including those with heterocyclic substituents. beilstein-journals.orgnih.govnih.gov The reaction is highly regioselective and can often be performed under solvent-free conditions, which is advantageous from a green chemistry perspective. beilstein-journals.orgnih.gov
The proposed mechanism suggests that the reaction proceeds through the formation of an unstable thiatriazole intermediate, which then undergoes rearrangement with the extrusion of nitrogen gas and elemental sulfur to yield the N-sulfonyl amidine. nih.gov The reaction conditions can be optimized to achieve high yields. For example, studies on the reaction of 1-butyl-1,2,3-triazole-4-carbothioamide with benzenesulfonyl azide (B81097) have shown that solvent-free conditions at elevated temperatures (e.g., 88 °C) provide optimal results. nih.gov This method's utility has been demonstrated for primary, secondary, and tertiary thioamides reacting with both alkyl- and arylsulfonyl azides. beilstein-journals.orgnih.gov In some cases, particularly with 1-aryl-1,2,3-triazole-4-carbothioamides, the reaction can be accompanied by a Dimroth rearrangement, leading to structurally diverse products. beilstein-journals.orgnih.gov
| Thioamide Substrate | Sulfonyl Azide Substrate | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1-Butyl-1,2,3-triazole-4-carbothioamide | Benzenesulfonyl azide | Solvent-free, 88 °C | 1-Butyl-N-(phenylsulfonyl)-1H-1,2,3-triazole-4-carboximidamide | 81 |
| 3-Methyl-5-phenylisoxazole-4-carbothioamide | Mesyl azide | n-Propanol, reflux | N-(Methylsulfonyl)-3-methyl-5-phenylisoxazole-4-carboximidamide | 76 |
| 3-Methyl-5-phenylisoxazole-4-carbothioamide | 4-Toluenesulfonyl azide | n-Propanol, reflux | 3-Methyl-5-phenyl-N-(tosyl)isoxazole-4-carboximidamide | 65 |
| 2-Aminothiazole-4-carbothioamide | 4-Toluenesulfonyl azide | n-Propanol, reflux | 2-Amino-N-(tosyl)thiazole-4-carboximidamide | 60 |
Advanced Synthetic Strategies and Catalysis
To improve the efficiency, selectivity, and environmental footprint of synthesis, advanced catalytic systems and novel reaction pathways are continuously being explored. These strategies are crucial for overcoming synthetic challenges and expanding the scope of accessible molecules.
Regioselectivity is a critical challenge in the synthesis of complex molecules with multiple reactive sites. In the context of N-sulfonyl amidine synthesis from thioamides and sulfonyl azides, the primary challenge is to control which nitrogen atom of the resulting amidine group is attached to the sulfonyl group. Research has shown that a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of various carboxylic acids can be achieved by carefully selecting the reaction conditions. beilstein-journals.org
For instance, the reaction of heterocyclic thioamides with sulfonyl azides has been found to be highly regioselective, with the reaction occurring exclusively at the thioamide group, even in the presence of other potentially nucleophilic centers within the heterocyclic ring. nih.gov However, in certain substrates, such as 1-aryl-1,2,3-triazole-4-carbothioamides, a Dimroth rearrangement can occur, which alters the heterocyclic core of the final product. beilstein-journals.orgnih.gov Understanding and controlling such rearrangements are key to achieving the desired molecular architecture. The development of solvent-free processes has been particularly promising for enhancing regioselectivity and yields in the synthesis of N-sulfonyl amidines containing pyridine (B92270) and isoxazole (B147169) rings. beilstein-journals.org
Modern synthetic chemistry heavily relies on catalysis to enhance reaction rates, yields, and selectivity. The synthesis of N-sulfonyl amidines has benefited significantly from the development of various catalytic systems.
Copper-Catalyzed Systems: Copper catalysis is one of the most efficient methods for synthesizing N-sulfonyl amidines. mdpi.com A prominent strategy is the three-component reaction involving a terminal alkyne, a sulfonyl azide, and an amine, which proceeds through a copper-acetylide and a subsequent ketenimine intermediate. mdpi.comrsc.org This multicomponent approach is highly versatile and has been widely applied. beilstein-journals.orgnih.gov To address sustainability, heterogeneous catalysts have been developed. For example, a magnetically separable nanocatalyst, CoFe₂O₄@SiO₂-NH-triazole-CuI, has been shown to be highly effective for the three-component synthesis of N-sulfonyl amidines in water at room temperature. rsc.org This system allows for high yields, broad functional group tolerance, and easy recovery and reuse of the catalyst for multiple cycles. rsc.org
| Alkyne | Sulfonyl Azide | Amine Source | Time (min) | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Tosyl azide | Ammonium chloride/Triethylamine | 20 | 94 |
| 4-Ethynyltoluene | Tosyl azide | Ammonium chloride/Triethylamine | 25 | 92 |
| 4-Methoxyphenylacetylene | Tosyl azide | Ammonium chloride/Triethylamine | 25 | 90 |
| 1-Ethynyl-4-fluorobenzene | Tosyl azide | Ammonium chloride/Triethylamine | 30 | 85 |
Palladium-Catalyzed Systems: Palladium catalysts have enabled novel cascade reactions for N-sulfonyl amidine synthesis. A notable example is the ligand-free, Pd-catalyzed carbonylation/cycloaddition/decarboxylation cascade starting from sulfonyl azides, carbon monoxide, and amides. acs.orgnih.gov This reaction proceeds through the initial formation of a sulfonyl isocyanate, which undergoes a [2+2] cycloaddition with the amide, followed by decarboxylation to release the final N-sulfonyl amidine product, with only N₂ and CO₂ as byproducts. acs.orgresearchgate.net This protocol works with a range of sulfonyl azides containing both electron-donating and electron-withdrawing groups, providing the corresponding products in moderate to excellent yields. acs.org
| Sulfonyl Azide | Amide | Catalyst | Yield (%) |
|---|---|---|---|
| p-Tolyl sulfonyl azide | N,N-Dimethylacetamide (DMA) | Pd(OAc)₂ | 94 |
| 4-Chlorobenzenesulfonyl azide | N,N-Dimethylacetamide (DMA) | Pd(OAc)₂ | 81 |
| 4-Nitrobenzenesulfonyl azide | N,N-Dimethylacetamide (DMA) | Pd(OAc)₂ | 85 |
| 4-Methoxybenzenesulfonyl azide | N,N-Dimethylacetamide (DMA) | Pd(OAc)₂ | 91 |
Other Synthetic Advances: Beyond copper and palladium, other catalytic and non-catalytic advanced methods have emerged. These include iridium-catalyzed procedures for synthesizing cyclic amidines from lactams researchgate.net and transition-metal-free approaches. rsc.org An azide- and transition-metal-free synthesis of N-sulfonyl amidines has been developed using trifluoroborate-iminiums and N-fluorobenzenesulfonimide, which proceeds under mild conditions to form the C(sp²)-N bond. chemrxiv.org Furthermore, green synthetic methods, such as the direct reaction of sulfonyl azides with tertiary or secondary amines under reflux without any catalyst, have been reported, proceeding via an in situ aerobic oxidation of the amine. rsc.org
Reaction Mechanisms and Pathways
The formation of the N-(amidinoamidino) group, chemically classified as a biguanide, onto the sulfanilic acid backbone is a key transformation that defines the molecule's properties.
Mechanistic Investigations of Amidinoamidino Group Introduction
The introduction of the amidinoamidino (biguanide) group onto sulfanilic acid typically proceeds via the reaction of the primary amino group of sulfanilic acid with a guanylating agent, most commonly 1-cyanoguanidine (dicyandiamide). The reaction mechanism is an acid-catalyzed nucleophilic addition-elimination process. scholaris.cad-nb.info
The generally accepted pathway involves the following steps:
Protonation of the Guanylating Agent: The reaction is conducted under acidic conditions, often using hydrochloric acid. The first step is the protonation of the nitrile group of 1-cyanoguanidine. This protonation significantly increases the electrophilicity of the nitrile carbon atom. scholaris.ca
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in sulfanilic acid acts as a nucleophile, attacking the activated, electron-deficient nitrile carbon. This forms a protonated intermediate.
Tautomerization and Elimination: The intermediate undergoes tautomerization and subsequent elimination of a leaving group (such as ammonia, depending on the exact guanylating agent), resulting in the formation of the C=N double bond characteristic of the biguanide structure.
Reaction Kinetics and Thermodynamic Considerations
Reaction Kinetics: The rate of biguanide formation is highly dependent on reaction conditions. Overheating or prolonged reaction times can lead to the formation of undesired side products, such as polyguanidines from self-condensation. d-nb.info The reaction can be significantly accelerated using microwave irradiation, which can shorten reaction times from hours to minutes compared to conventional heating methods. nih.gov
Thermodynamic Considerations: The formation of the biguanide functional group is generally a thermodynamically favorable process. The resulting structure is stabilized by extensive electron delocalization across the five-atom N-C-N-C-N system. This delocalization, sometimes referred to as Y-aromaticity in the related guanidinium (B1211019) cation, contributes to the exceptional stability of the core structure once formed. acs.orgyoutube.com The protonated biguanide group exists in several resonance forms, which further distributes the positive charge and enhances stability. scholaris.caresearchgate.net
The following table summarizes key factors influencing the synthesis:
| Factor | Influence on Synthesis | Rationale |
| Temperature | Higher temperatures increase reaction rate but can promote side-product formation. Optimal temperatures, often around 40°C for certain methods, provide a balance between conversion rate and purity. d-nb.info | Provides sufficient activation energy for the reaction; excessive heat can lead to degradation or unwanted secondary reactions. d-nb.infonih.gov |
| pH / Acid Catalysis | Essential for activating the guanylating agent. The reaction is slow without an acid catalyst. scholaris.ca | Protonation of the nitrile group makes it a better electrophile for the nucleophilic attack by the amine. scholaris.ca |
| Concentration | Higher concentrations of reactants can increase the reaction rate. d-nb.info | Increases the frequency of molecular collisions, leading to a faster product formation as per collision theory. |
| Reactant Stoichiometry | Using a slight excess of the amine (sulfanilic acid) can suppress the formation of side products. d-nb.info | The excess amine can be easily removed during workup, ensuring the more valuable guanylating agent is fully consumed and minimizing self-condensation. d-nb.info |
| Activation Method | Microwave irradiation can drastically reduce reaction times compared to conventional heating. nih.gov | Microwaves efficiently transfer energy to polar molecules, accelerating the reaction rate. nih.gov |
Degradation Pathways and Chemical Stability Studies
The stability of Sulfanilic acid, N-(amidinoamidino)- is primarily dictated by the susceptibility of the biguanide and amide-like moieties to hydrolysis, particularly in aqueous environments.
Hydrolysis of Amidino Moieties in Aqueous Environments
The biguanide group is susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures. nih.govresearchgate.net While amides are generally resistant to hydrolysis in plain water, the process is catalyzed by acid or base. nih.gov The degradation of biguanides proceeds through the cleavage of the C-N bonds within the amidino framework.
The proposed degradation pathway involves the nucleophilic addition of water to the imine groups. nih.gov Under alkaline conditions, this can lead to the formation of the corresponding urea (B33335) derivative and ammonia. Further hydrolysis can break down the structure completely, ultimately yielding the original sulfanilic acid, ammonia, and carbon dioxide (from the breakdown of urea). This degradation pathway is a significant consideration for the storage and formulation of the compound in aqueous solutions.
The potential products of hydrolytic degradation are outlined in the table below:
| Degradation Condition | Potential Products | Chemical Process |
| Acidic Hydrolysis | Sulfanilic acid, Ammonium salts, Urea, Carbon Dioxide | Catalyzed cleavage of C-N bonds in the biguanide moiety. nih.gov |
| Alkaline Hydrolysis | Sodium sulfanilate, Ammonia, Urea | Nucleophilic attack by hydroxide (B78521) ions on the imine carbons, leading to bond scission. nih.gov |
| Oxidative Stress | Oxidized derivatives of the aromatic ring and biguanide group | Reaction with oxidizing agents can modify the aromatic ring or the nitrogen-containing side chain. mdpi.com |
Strategies for Mitigating Degradation and Enhancing Chemical Stability
Several strategies can be employed to minimize the degradation of Sulfanilic acid, N-(amidinoamidino)- and enhance its shelf-life and stability in formulations. These methods focus on controlling the environmental factors that promote hydrolysis and other degradation reactions.
Lyophilization (Freeze-Drying): Removing water from the product via lyophilization is a highly effective method to prevent hydrolysis. By converting the compound into a dry powder, the primary reactant for hydrolytic degradation (water) is eliminated, leading to significantly improved long-term stability.
Inert-Atmosphere Storage: Storing the solid compound under an inert atmosphere, such as nitrogen or argon, protects it from both atmospheric moisture and oxidative degradation. This is particularly important for preventing reactions with oxygen and carbon dioxide, which can react with the basic nitrogen centers.
pH Control and Buffering: In aqueous solutions, maintaining the pH within a specific stability range is crucial. Since hydrolysis is catalyzed by both acid and base, using a buffering system to keep the pH near neutral can slow the rate of degradation.
Storage Conditions: Storing the compound in cool and dark conditions helps to minimize both thermal degradation and potential photolytic reactions. nih.gov Diluting stock solutions for storage can also sometimes prolong the stability period. nih.gov
These strategies are summarized in the table below:
| Strategy | Mechanism of Protection | Application |
| Lyophilization | Removes water, preventing hydrolysis. | Long-term storage of the bulk compound or formulated product. |
| Inert-Atmosphere Storage | Excludes atmospheric moisture and oxygen. | Storage of the solid, chemically sensitive compound. |
| pH Control | Minimizes acid- and base-catalyzed hydrolysis. | Formulation of aqueous solutions for analysis or application. |
| Cool, Dark Storage | Reduces thermal energy for degradation reactions and prevents photolysis. | General good practice for all chemical storage. nih.gov |
Structural Elucidation and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of "Sulfanilic acid, N-(amidinoamidino)-". By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
For sulfanilic acid, ¹H NMR spectra typically show distinct signals for the aromatic protons. bmrb.iochemicalbook.comnih.gov The protons on the benzene (B151609) ring appear as doublets, a result of their coupling with adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonic acid group and the electron-donating amino group. In D₂O, the protons of the amino group and the sulfonic acid group may exchange with the solvent, leading to their attenuation or absence in the spectrum. bmrb.io
¹³C NMR spectroscopy for sulfanilic acid reveals signals for the carbon atoms in the benzene ring. bmrb.ionih.gov The carbon atom attached to the sulfonic acid group and the one attached to the amino group exhibit characteristic chemical shifts due to the electronic effects of these substituents. The remaining aromatic carbons also show distinct signals based on their position on the ring. bmrb.io
For "Sulfanilic acid, N-(amidinoamidino)-", the addition of the N-(amidinoamidino) group would introduce new signals in both the ¹H and ¹³C NMR spectra and would also be expected to shift the signals of the aromatic ring protons and carbons compared to sulfanilic acid.
Table 1: Representative NMR Data for Sulfanilic Acid
This data is for the parent compound, sulfanilic acid, and is provided for illustrative purposes.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | 7.586 | d | bmrb.io |
| ¹H | 6.853 | d | bmrb.io |
| ¹³C | 152.461 | s | bmrb.io |
| ¹³C | 129.748 | s | bmrb.io |
| ¹³C | 118.109 | s | bmrb.io |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight of "Sulfanilic acid, N-(amidinoamidino)-" and for identifying potential byproducts from its synthesis. nih.gov HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence.
For "Sulfanilic acid, N-(amidinoamidino)-", with a molecular formula of C₈H₁₁N₅O₃S, the predicted monoisotopic mass is 257.05826 Da. uni.lu HRMS analysis would aim to detect the corresponding molecular ion, such as the protonated molecule [M+H]⁺ with a predicted m/z of 258.06554, or other adducts like [M+Na]⁺ with a predicted m/z of 280.04748. uni.lu The high mass accuracy of this technique helps to distinguish the target compound from impurities that may have similar nominal masses.
In addition to molecular weight validation, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to confirm the connectivity of the amidinoamidino group to the sulfanilic acid backbone.
Table 2: Predicted Mass Spectrometry Data for Sulfanilic acid, N-(amidinoamidino)-
| Adduct | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 258.06554 | uni.lu |
| [M+Na]⁺ | 280.04748 | uni.lu |
| [M-H]⁻ | 256.05098 | uni.lu |
| [M+NH₄]⁺ | 275.09208 | uni.lu |
| [M+K]⁺ | 296.02142 | uni.lu |
Source: PubChem uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "Sulfanilic acid, N-(amidinoamidino)-". The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of specific functional groups.
While an experimental IR spectrum for "Sulfanilic acid, N-(amidinoamidino)-" is not available in the provided search results, the spectrum of sulfanilic acid can be used as a reference. researchgate.netbas.bgchemicalbook.com The IR spectrum of sulfanilic acid typically shows characteristic absorption bands for the sulfonic acid group (-SO₃H), the amino group (-NH₂), and the aromatic ring. researchgate.netucv.ro For instance, bands corresponding to S=O stretching, N-H stretching, and C=C stretching of the benzene ring are expected. researchgate.netbas.bg
In "Sulfanilic acid, N-(amidinoamidino)-", the presence of the amidine groups (-C(=NH)NH₂) would introduce additional characteristic absorption bands, such as N-H stretching and C=N stretching vibrations. The IR spectrum would therefore be a key tool in confirming the successful introduction of the N-(amidinoamidino) moiety onto the sulfanilic acid structure.
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Sulfanilic Acid
This data is for the parent compound, sulfanilic acid, and is provided for illustrative purposes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | ~3000-3100 | researchgate.net |
| N-H (in NH₃⁺) | Stretching | ~2800-3200 (broad) | researchgate.net |
| C=C (aromatic) | Stretching | ~1490-1572 | researchgate.netbas.bg |
| S=O (sulfonate) | Asymmetric Stretching | ~1240-1280 | bas.bg |
| S=O (sulfonate) | Symmetric Stretching | ~1030-1050 | |
| C-N | Stretching | ~1230-1240 | bas.bg |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of "Sulfanilic acid, N-(amidinoamidino)-" and for detecting any impurities or degradation products that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For "Sulfanilic acid, N-(amidinoamidino)-", a reversed-phase HPLC (RP-HPLC) method would likely be employed. nih.govinternationaljournalssrg.orgresearchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govinternationaljournalssrg.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of "Sulfanilic acid, N-(amidinoamidino)-" can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.
HPLC is also invaluable for monitoring the stability of the compound over time and under various conditions. By analyzing samples at different time points, any degradation products that form can be detected as new peaks in the chromatogram. The development of a validated HPLC method is crucial for quality control during the synthesis and storage of "Sulfanilic acid, N-(amidinoamidino)-".
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While no specific X-ray crystallographic data for "Sulfanilic acid, N-(amidinoamidino)-" has been found, studies on sulfanilic acid and its derivatives have revealed important structural features. For example, the crystal structure of sulfanilic acid dihydrate shows that the molecule exists as a zwitterion, with the amino group protonated and the sulfonic acid group deprotonated. researchgate.net The molecules are organized in the crystal lattice through a network of hydrogen bonds. researchgate.net
Structural Elucidation of Sulfanilic Acid, N-(amidinoamidino)- Remains a Subject for Future Research
Despite extensive investigation, detailed experimental data on the pH-dependent tautomerism and protonation state mapping of the chemical compound Sulfanilic acid, N-(amidinoamidino)-, with the CAS number 6405-80-7, is not available in the current body of scientific literature. Consequently, a comprehensive analysis of its structural and spectroscopic characteristics as a function of pH cannot be provided at this time.
The study of a molecule's behavior in varying pH environments is fundamental to understanding its chemical properties, reactivity, and potential applications. Methodologies such as potentiometric titration and UV-Visible spectroscopy are standard techniques employed to elucidate these characteristics. Potentiometric titration is instrumental in determining the pKa values of a compound, which correspond to the pH at which specific functional groups undergo protonation or deprotonation. This information is crucial for mapping the different ionic species of the molecule that exist at various pH levels.
Similarly, UV-Visible spectroscopy serves as a powerful tool to observe changes in the electronic structure of a molecule as it is protonated or deprotonated. Shifts in the absorption maxima (λmax) and changes in molar absorptivity in response to pH variations can provide valuable insights into the tautomeric forms and protonation states of a compound.
Theoretical studies on related compounds, such as N-hydroxy amidines, indicate that tautomerism is a key consideration for molecules containing amidine functionalities. However, without specific experimental data for Sulfanilic acid, N-(amidinoamidino)-, any discussion of its pH-dependent behavior would be purely speculative.
The absence of published research on the potentiometric and spectroscopic analysis of Sulfanilic acid, N-(amidinoamidino)- highlights an area for future scientific inquiry. Such studies would be essential to fully characterize this compound and to understand its chemical behavior in aqueous solutions.
Despite a comprehensive search for scientific literature, detailed research findings and computational data specifically for the chemical compound "Sulfanilic acid, N-(amidinoamidino)-" are not available in the public domain. As a result, it is not possible to generate an article that adheres to the strict requirements of the provided outline, which demands in-depth, scientifically accurate information for each specified section and subsection.
The performed searches yielded the following observations:
Limited Compound Information: The target compound, "Sulfanilic acid, N-(amidinoamidino)-," is not widely documented in peer-reviewed scientific journals or chemical databases. The information available is largely limited to its synthesis from sulfanilic acid.
Lack of Specific Research: There is no specific published research on the electronic structure, reactivity, pH-dependent tautomerism, or supramolecular interactions of "Sulfanilic acid, N-(amidinoamidino)-."
Absence of Computational Studies: No Density Functional Theory (DFT), molecular docking, or molecular dynamics simulation studies have been published specifically for this compound. While such studies exist for the parent compound, sulfanilic acid, and for other unrelated sulfonamide and biguanide (B1667054) derivatives, the data cannot be accurately extrapolated to "Sulfanilic acid, N-(amidinoamidino)-" without dedicated research.
Therefore, without the necessary scientific data, any attempt to construct the requested article would be based on speculation and would not meet the required standards of accuracy and detail for each outlined topic. A scientifically rigorous article on "Sulfanilic acid, N-(amidinoamidino)-" as per the requested outline cannot be produced until dedicated research on this specific molecule is conducted and published.
Electronic Structure, Reactivity, and Supramolecular Interactions
Computational Chemistry for Molecular Interactions
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Elucidation (e.g., Proton Transfer in Catalytic Environments)
The elucidation of reaction mechanisms at an atomic level is crucial for understanding and manipulating chemical and biological processes. For complex systems, such as the interaction of "Sulfanilic acid, N-(amidinoamidino)-" within a catalytic environment like an enzyme active site, computational methods are indispensable. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool for this purpose, offering a balance between the accuracy of quantum chemistry and the efficiency of classical mechanics. mdpi.comnih.gov
In a typical QM/MM setup, the region of primary chemical interest, for instance, the substrate "Sulfanilic acid, N-(amidinoamidino)-" and key amino acid residues directly involved in bond-making and bond-breaking events, is treated with a high-level QM method. This approach accurately describes the electronic rearrangements that govern the reaction. The remainder of the system, including the bulk of the protein and surrounding solvent, is described using a more computationally efficient MM force field. mdpi.com This partitioning allows for the simulation of large biomolecular systems while focusing computational resources on the chemically active center.
The application of QM/MM simulations can provide profound insights into reaction pathways, the structures of transition states, and the energetics of the catalytic process. For "Sulfanilic acid, N-(amidinoamidino)-", a key reaction in a catalytic context would be proton transfer, given the presence of both an acidic sulfonic acid group and a basic N-(amidinoamidino) group.
A hypothetical, yet plausible, proton transfer scenario involving "Sulfanilic acid, N-(amidinoamidino)-" in an enzyme active site could involve a catalytic dyad, for example, composed of a cysteine and a histidine residue. In such a scenario, the QM/MM simulation would be instrumental in mapping out the free energy landscape of the proton transfer from the sulfonic acid group to the N-(amidinoamidino) group, potentially mediated by the enzyme's catalytic residues and water molecules.
The simulation could, for instance, elucidate a stepwise versus a concerted mechanism. A stepwise mechanism might involve the initial deprotonation of the sulfonic acid group by a basic residue of the enzyme, followed by the protonation of the N-(amidinoamidino) group. Conversely, a concerted mechanism would see these events occur simultaneously. By calculating the potential of mean force (PMF) along a defined reaction coordinate, QM/MM methods can determine the activation free energy barriers for each step, thereby identifying the rate-limiting step of the reaction. nih.gov
Detailed research findings from analogous systems provide a strong basis for predicting the outcomes of such a study on "Sulfanilic acid, N-(amidinoamidino)-". For instance, QM/MM studies on the role of arginine residues, which contain a guanidinium (B1211019) group structurally similar to the N-(amidinoamidino) moiety, in enzyme catalysis have provided detailed mechanistic insights. These studies have been crucial in determining the protonation states of active site residues and the substrate, and in calculating the free energy barriers for nucleophilic attack and proton transfer. nih.govacs.orgnih.gov In one such study on arginine deiminase, QM/MM simulations with umbrella sampling were used to calculate the activation free energy for the nucleophilic attack of a cysteine residue on the guanidinium group of arginine, yielding a barrier of 21.3 kcal/mol for the neutral cysteine. nih.gov
Similarly, QM/MM investigations into the inhibition of human carbonic anhydrase II by sulfamide-based inhibitors have shed light on the nature of the interactions between the sulfamoyl group and the protein environment, highlighting the importance of electrostatic interactions and hydrogen bonding. nih.gov While not a direct study of proton transfer, these findings on the interaction of related sulfonamide-type functionalities are critical for understanding how the sulfonic acid group of "Sulfanilic acid, N-(amidinoamidino)-" might be positioned and activated within a catalytic site.
The table below presents representative data from QM/MM studies on systems with functional groups analogous to those in "Sulfanilic acid, N-(amidinoamidino)-". This data illustrates the type of quantitative information that can be obtained from such calculations to elucidate reaction mechanisms.
| System Studied | Reaction/Process | QM/MM Method | Calculated Parameter | Value | Reference |
| Arginine Deiminase | Nucleophilic attack by neutral Cys406 on L-arginine | B3LYP/6-31G*:AMBER | Activation Free Energy | 21.3 kcal/mol | nih.gov |
| Human Carbonic Anhydrase II | Binding of nido-carborane sulfamide (B24259) inhibitor | DFT/MM | Dihydrogen Bond Stabilization Energy | up to 4.2 kcal/mol | nih.gov |
| Human Arginase I | Hydrolysis of L-arginine | B3LYP/6-31G(d):CHARMM27 | Energy of Reactant Complex | 0.0 kcal/mol (Reference) | acs.orgnih.gov |
| [NiFe]-Hydrogenase | Proton transfer from Arg509+ to Asp118 | B3LYP/def2-TZVP:CHARMM27 | Reaction Energy | High (unfavorable) | frontiersin.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Derivatives and Analogues of Sulfanilic Acid, N Amidinoamidino
Design and Synthesis of Novel N-(amidinoamidino)-sulfanilic Acid Derivatives
The rational design of novel derivatives of Sulfanilic acid, N-(amidinoamidino)- is primarily centered on optimizing its chemical and, consequently, its biological properties. The synthesis of such derivatives involves a multi-step process that begins with sulfanilic acid. The introduction of the N-(amidinoamidino) group can be achieved through methods like amidination, potentially using conventional heating or more efficient microwave-assisted techniques to enhance product yield and purity.
Structural Modifications and their Impact on Chemical Properties
Structural modifications of the core Sulfanilic acid, N-(amidinoamidino)- molecule can profoundly influence its physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. Key modifications can be introduced at several positions, including the aromatic ring and the terminal nitrogen of the amidinoamidino group.
Another strategy involves the introduction of different substituents on the aromatic ring. These modifications can impact the molecule's lipophilicity and its ability to form specific interactions with target proteins. The nature of these substituents can range from simple alkyl or halogen groups to more complex moieties designed to mimic natural ligands.
Introduction of Guanidine-like Motifs and their Role in Chemical Interactions
The N-(amidinoamidino)- group is essentially a biguanide-like structure. Guanidine (B92328) and its analogues are known for their ability to form strong hydrogen bonds and electrostatic interactions due to their high basicity and the delocalization of positive charge. The introduction of such motifs is a key design element, as they can mimic the guanidinium (B1211019) group of arginine, a common residue in enzyme active sites.
This mimicry allows derivatives of Sulfanilic acid, N-(amidinoamidino)- to potentially act as competitive inhibitors for enzymes that process arginine or similar substrates. The strong hydrogen-bonding capacity of the amidinoamidino group also suggests potential interactions with nucleic acids. The pKa of this group is a critical parameter, as its protonation state at physiological pH will determine the nature and strength of its interactions with biological macromolecules.
Mechanistic Chemical Investigations of Derivative Interactions with Biological Systems
Understanding the mechanisms by which derivatives of Sulfanilic acid, N-(amidinoamidino)- interact with biological systems is crucial for their development as therapeutic agents. Research in related areas provides a framework for these investigations.
Studies on Enzyme Inhibition Mechanisms by Sulfanilic Acid Derivatives
Derivatives of sulfanilic acid are known to target and inhibit specific enzymes. For instance, sulfapyridine, a sulfonamide, inhibits bacterial dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis. While the exact targets of Sulfanilic acid, N-(amidinoamidino)- derivatives are a subject of ongoing research, the presence of the amidine group suggests a potential for inhibiting enzymes like nitric oxide synthase (NOS).
Studies on amidine analogues of L-NIO, a known NOS inhibitor, have shown that these molecules can act as potent and, in some cases, irreversible inhibitors of the enzyme. nih.govnih.gov The mechanism of inhibition is often competitive, with the amidine-containing molecule binding to the active site and preventing the binding of the natural substrate, L-arginine. nih.gov The potency of inhibition has been observed to be dependent on the size of the substituent on the amidine group, with smaller groups leading to more potent inhibition of inducible NOS (iNOS). nih.govnih.gov This suggests that the active site of iNOS has limited space, and bulky substituents can cause steric hindrance. nih.gov
| Compound | Substituent (R group) | Inhibition Constant (Ki, µM) | Type of Inhibition |
|---|---|---|---|
| 7 | H | 0.18 | Competitive |
| 8 | Ethyl | - | Irreversible |
| 9 | Propyl | - | Irreversible |
| 10 | Isopropyl | 0.89 | Competitive |
| 11 | Butyl | - | Irreversible |
| 12 | Pentyl | 2.5 | Noncompetitive |
This table is based on data from studies on L-NIO analogues and is presented here to illustrate the principles of enzyme inhibition by amidine-containing compounds. The specific values are not representative of derivatives of Sulfanilic acid, N-(amidinoamidino)-. nih.govnih.gov
Exploration of Interactions with Nucleic Acids and Proteins
The positively charged nature of the protonated N-(amidinoamidino)- group suggests a strong potential for interaction with negatively charged biomolecules like nucleic acids and the surfaces of proteins. These interactions are likely to be electrostatic in nature, involving the phosphate (B84403) backbone of DNA and RNA or acidic residues (aspartate, glutamate) on protein surfaces.
Chemical Basis of Modified Selectivity in Derivatives (e.g., enhanced potency against Escherichia coli via specific linkages like glycine (B1666218) residues)
Modifying derivatives of Sulfanilic acid, N-(amidinoamidino)- with specific chemical linkages can enhance their selectivity and potency against particular biological targets, such as bacterial enzymes. The incorporation of amino acid residues, for instance, is a strategy that has been successfully employed in modifying other classes of antibiotics to overcome bacterial resistance. nih.gov
Attaching a glycine residue to the sulfanilic acid core could, for example, improve the molecule's transport into bacterial cells by hijacking amino acid transporters. Once inside the cell, the derivative can exert its inhibitory effect. This approach has been explored in the design of aminopeptidase (B13392206) N (APN) inhibitors based on a sulfanilamide (B372717) scaffold, where the addition of specific chemical groups led to improved selectivity and potency. nih.gov
In the context of antibacterial activity, modifications that lead to enhanced potency against resistant strains of Escherichia coli are of particular interest. nih.gov Research on aminoglycoside antibiotics has shown that chemical modifications at specific positions can restore activity against resistant bacteria. nih.govrug.nl For instance, the attachment of an aminoethyl group to an aminoglycoside resulted in effective activity against a resistant strain of E. coli. nih.gov A similar strategy could be envisioned for derivatives of Sulfanilic acid, N-(amidinoamidino)-, where the introduction of specific side chains could circumvent bacterial resistance mechanisms.
| Compound | Modification | MIC (µg/mL) against susceptible E. coli | MIC (µg/mL) against resistant E. coli |
|---|---|---|---|
| Neomycin B | - | 2 | >256 |
| 5f | Glycine | 8 | 64 |
| 5g | L-Alanine | 8 | 128 |
| 5m | D-Alanine | 8 | 128 |
This table is based on data from studies on modified neomycin B and is presented here as an example of how amino acid modifications can impact antibacterial activity against E. coli. nih.gov
Comparative Analysis with Parent Sulfanilic Acid and Other Sulfonamide Derivatives
The introduction of the N-(amidinoamidino) group to the sulfanilic acid backbone induces significant changes in the molecule's electronic and steric characteristics, thereby influencing its reactivity and potential applications.
Comparative Reactivity and Chemical Transformation Studies
The reactivity of Sulfanilic acid, N-(amidinoamidino)- is intrinsically linked to the interplay of the sulfonic acid group, the aromatic ring, and the N-(amidinoamidino) substituent. A comparative analysis with sulfanilic acid highlights these differences.
Electrophilic Aromatic Substitution:
The amino group in sulfanilic acid is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, under acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. ijpras.com In its zwitterionic form, sulfanilic acid has both a deactivating anilinium-like group and a deactivating sulfonic acid group, making electrophilic substitution challenging. nih.gov
The N-(amidinoamidino) group is expected to be a strong electron-donating group due to the presence of multiple nitrogen atoms with lone pairs that can be delocalized into the aromatic ring through resonance. This would activate the ring towards electrophilic attack, likely directing incoming electrophiles to the ortho and para positions. However, the bulky nature of the amidinoamidino group could sterically hinder attack at the ortho positions. Furthermore, the basic nature of the amidinoamidino moiety means it will be protonated in acidic media, which would significantly alter its electronic effect, likely making it an electron-withdrawing and deactivating group.
Diazotization and Coupling Reactions:
Sulfanilic acid readily undergoes diazotization of its amino group to form a diazonium salt, which is a key intermediate in the synthesis of azo dyes. atamanchemicals.comwikipedia.orgpatsnap.comwikipedia.org The stability and reactivity of this diazonium salt are well-documented. ucv.ro
The N-(amidinoamidino) group, being a substituted amine, is also expected to undergo diazotization. However, the electronic environment of the nitrogen atom attached to the ring is significantly different from that in sulfanilic acid. The increased electron density and potential for multiple protonation sites on the amidinoamidino group could affect the rate and conditions required for diazotization. The resulting diazonium salt from Sulfanilic acid, N-(amidinoamidino)- would likely exhibit different reactivity in subsequent azo coupling reactions compared to the diazonium salt of sulfanilic acid due to the electronic influence of the complex substituent. researchgate.net
A comparative table of expected reactivity is presented below:
| Reaction | Sulfanilic Acid | Sulfanilic acid, N-(amidinoamidino)- (Predicted) |
|---|---|---|
| Electrophilic Aromatic Substitution (Neutral) | Moderately activated, ortho, para-directing | Strongly activated, ortho, para-directing (ortho may be sterically hindered) |
| Electrophilic Aromatic Substitution (Acidic) | Deactivated, meta-directing | Strongly deactivated due to protonation |
| Diazotization | Readily forms diazonium salt | Expected to form diazonium salt, conditions may vary |
| Azo Coupling of Diazonium Salt | Standard reactivity | Reactivity influenced by the electronic effects of the protonated or unprotonated amidinoamidino group |
Influence of Amidinoamidino Moiety on Reaction Specificity
The amidinoamidino moiety is a key determinant of the reaction specificity of Sulfanilic acid, N-(amidinoamidino)- due to its unique electronic and steric properties.
Electronic Effects:
The amidinoamidino group is a powerful electron-donating group through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack compared to sulfanilic acid. However, the high basicity of this group means it will exist in a protonated state in acidic or even neutral conditions. Protonation would transform it into a potent electron-withdrawing group, deactivating the ring towards electrophilic substitution and altering the regioselectivity of any potential reactions.
Steric Effects:
The amidinoamidino group is considerably larger than the simple amino group of sulfanilic acid. This steric bulk is expected to hinder reactions at the ortho positions of the benzene (B151609) ring. Consequently, reactions that can occur at either the ortho or para position are more likely to selectively occur at the less sterically encumbered para position. This steric hindrance can be a valuable tool for controlling the regioselectivity of synthetic transformations.
Sulfanilic Acid, N-(amidinoamidino)- as a Chemical Intermediate in the Synthesis of Complex Molecules Containing Amidino Moieties
The presence of the reactive N-(amidinoamidino) group and the sulfonic acid functionality makes Sulfanilic acid, N-(amidinoamidino)- a potentially valuable building block for the synthesis of more complex molecules, particularly those containing nitrogen-rich heterocyclic systems.
Synthesis of Pyrimidines and Triazines:
Guanidine and its derivatives are well-established precursors for the synthesis of pyrimidine (B1678525) and triazine rings. ijpras.comnih.govnih.gov The N-(amidinoamidino) group is essentially a substituted biguanide (B1667054). It is plausible that through intramolecular or intermolecular condensation reactions, the N-(amidinoamidino) moiety could be utilized to construct these heterocyclic cores. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a substituted pyrimidine ring fused or linked to the sulfanilic acid backbone. Similarly, reactions with appropriate reagents could facilitate the closure of a triazine ring. atamanchemicals.com
Q & A
(Basic) What are the established synthetic routes for N-(amidinoamidino)-sulfanilic acid, and what methodological considerations are critical for reproducibility?
The synthesis of N-(amidinoamidino)-sulfanilic acid involves functionalizing sulfanilic acid (4-aminobenzenesulfonic acid) with amidine groups. Key methods include:
- Thioamide-sulfonyl azide reactions : Reacting heteroaromatic thioamides with sulfonyl azides under controlled conditions (e.g., temperature, solvent polarity) to form N-sulfonyl amidines .
- Catalyzed condensation : Using catalysts to promote reactions between sulfonamide derivatives and formamide analogs, with strict pH control to avoid side reactions .
Reproducibility hinges on precise stoichiometry, inert atmosphere maintenance, and purification via column chromatography or recrystallization.
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing N-(amidinoamidino)-sulfanilic acid?
- NMR spectroscopy : H and C NMR are critical for confirming amidine group attachment and sulfonic acid proton environments. Deuterated DMSO is recommended due to the compound’s polarity .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity assessment and molecular weight validation. C18 reverse-phase columns with acetonitrile/water gradients are optimal .
- IR spectroscopy : Identifies sulfonic acid (-SOH) and amidine (-NH-C(NH)-NH) functional groups through characteristic stretching frequencies (e.g., S=O at ~1350 cm) .
(Basic) How should researchers design experiments to investigate the theoretical framework governing N-(amidinoamidino)-sulfanilic acid's reactivity?
- Hypothesis-driven design : Formulate testable hypotheses based on electronic effects (e.g., sulfonic acid’s electron-withdrawing nature influencing amidine nucleophilicity) .
- Control variables : Fix solvent, temperature, and catalyst type while varying substituents on the amidine group to isolate electronic vs. steric effects .
- Comparative analysis : Use computational tools (e.g., DFT calculations) to predict reactive sites and validate with experimental data .
(Advanced) What strategies address regioselectivity challenges in synthesizing N-(amidinoamidino)-sulfanilic acid derivatives?
Regioselectivity issues arise from competing sulfonation and amidine functionalization sites. Mitigation approaches include:
- Directed ortho-metalation : Using directing groups to steer sulfonyl or amidine moieties to specific positions on the aromatic ring .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor one pathway (e.g., low temperatures for kinetic control of sulfonation) .
- Protecting groups : Temporarily blocking reactive sites (e.g., sulfonic acid) during amidine functionalization .
(Advanced) How can factorial design optimize reaction conditions for N-(amidinoamidino)-sulfanilic acid synthesis?
A 3-factor factorial design (e.g., temperature, catalyst loading, solvent ratio) identifies optimal conditions:
(Advanced) How should researchers resolve contradictions in reported biological activity data for N-(amidinoamidino)-sulfanilic acid analogs?
Contradictions often stem from assay variability or impurity profiles. Methodological solutions:
- Standardized bioassays : Adopt uniform protocols (e.g., MIC for antimicrobial studies) across labs .
- Purity validation : Use orthogonal techniques (HPLC, elemental analysis) to confirm compound integrity .
- Meta-analysis : Compare data across studies using statistical tools to identify outliers or confounding variables .
(Advanced) What computational tools predict the stability of N-(amidinoamidino)-sulfanilic acid under physiological conditions?
- Molecular dynamics (MD) simulations : Model interactions with water and ions to predict hydrolysis susceptibility .
- pKa prediction software : Tools like MarvinSuite estimate sulfonic acid and amidine group ionization states at physiological pH .
- Degradation pathway modeling : Use software (e.g., COMSOL Multiphysics) to simulate oxidative or thermal degradation mechanisms .
(Advanced) How can researchers validate the proposed mechanism of N-(amidinoamidino)-sulfanilic acid in catalytic applications?
- Isotopic labeling : Incorporate N or S isotopes to track bond formation/cleavage in mechanistic studies .
- In-situ spectroscopy : Use Raman or IR to monitor intermediate species during reactions .
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps .
(Advanced) What methodologies assess the compound’s stability under extreme pH or temperature?
- Forced degradation studies : Expose the compound to pH 1–13 and temperatures up to 100°C, analyzing degradation products via LC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic sampling to track decomposition .
(Advanced) How do comparative studies with structurally similar sulfonamides inform N-(amidinoamidino)-sulfanilic acid’s applications?
- Structure-activity relationships (SAR) : Systematically vary substituents (e.g., sulfonic acid position, amidine chain length) and compare bioactivity .
- Thermodynamic profiling : Measure binding affinities (e.g., isothermal titration calorimetry) to correlate structural features with target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
